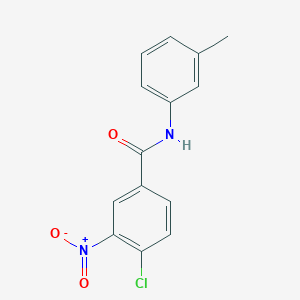

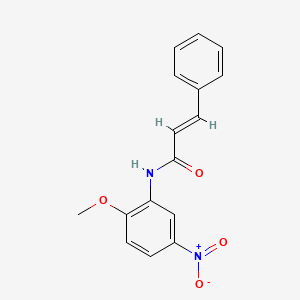

![molecular formula C22H18N4 B5555617 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole condensed ring systems, including compounds similar to the one , often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. These reactions yield tricyclic compounds that can be further modified to various derivatives through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and conversion to azido, amino, piperidino, and methoxy derivatives (Rida, Soliman, Badawey, & Kappe, 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole condensed ring systems is characterized by a tricyclic core, which can be further analyzed using single-crystal X-ray diffraction techniques. These analyses help determine the planarity of the core structure and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).

Chemical Reactions and Properties

Benzimidazole condensed ring systems undergo various chemical reactions that lead to a wide range of derivatives. These reactions include formylation, chlorination, and the introduction of azido, amino, and methoxy groups, among others. The compounds exhibit strong in vitro activity against certain bacteria, such as S. aureus, although some derivatives might not show activity against lymphocytic leukemia in mice (Rida, Soliman, Badawey, & Kappe, 1988).

Scientific Research Applications

Synthesis and Chemical Properties

- Benzimidazole condensed ring systems, including derivatives of 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, have been synthesized through various methods. Such compounds have been utilized to prepare different derivatives, including N-5 methyl or N-5 ethyl derivatives, formyl derivatives, azido, amino, piperidino, and methoxy derivatives, showcasing their versatility in chemical synthesis (Rida et al., 1988).

Antimicrobial Activity

- Some derivatives of this compound have shown strong in vitro activity against S. aureus. However, when screened against P-388 lymphocytic leukemia in mice, they were found to be inactive, indicating their potential as antimicrobial agents but not as effective in antileukemic applications (Rida et al., 1988).

Fluorescent Properties

- Derivatives of this compound have been studied for their fluorescent properties, particularly in the context of being used as fluorescent whitening agents for polyester fibers. This demonstrates their potential application in material sciences and textile engineering (Rangnekar & Rajadhyaksha, 1986).

Antitumor and Antimicrobial Applications

- Several derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies are crucial in exploring their potential as therapeutic agents in medical science (El-ziaty et al., 2018).

Corrosion Inhibition

- Some heterocyclic derivatives of this compound have been studied for their corrosion inhibition properties on C-steel surfaces in HCl. This highlights their utility in industrial applications, particularly in corrosion prevention (Abdel Hameed et al., 2020).

properties

IUPAC Name |

16-(4-methylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c1-14-9-11-15(12-10-14)24-21-17-6-4-5-16(17)18(13-23)22-25-19-7-2-3-8-20(19)26(21)22/h2-3,7-12,24H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYUDHTPTWHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-Toluidino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

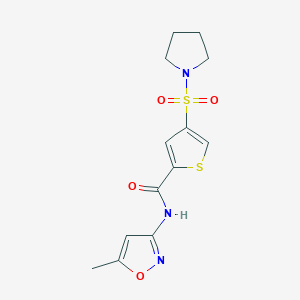

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

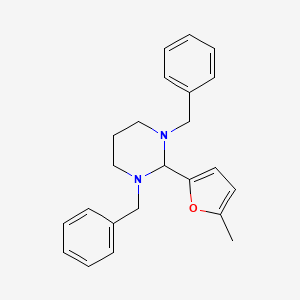

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

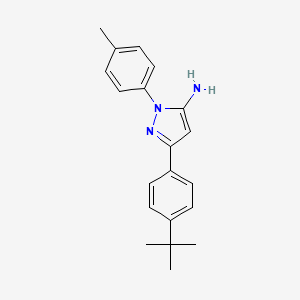

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)